1-(氮杂环丁-3-基)-4-甲基哌嗪

描述

The compound 1-(Azetidin-3-yl)-4-methylpiperazine is a derivative that falls within the broader class of arylpiperazine compounds. Arylpiperazines are a significant group of compounds due to their presence in various pharmacologically active molecules. They are known to undergo metabolic pathways that involve the cleavage of the side-chain, resulting in the formation of 1-arylpiperazines .

Synthesis Analysis

The synthesis of related arylpiperazine derivatives has been described in the literature. For instance, N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of azaspirodecanedione and azaspinonanedione have been synthesized and characterized . Although the exact synthesis of 1-(Azetidin-3-yl)-4-methylpiperazine is not detailed in the provided papers, the methodologies for synthesizing similar compounds involve multi-step reactions that may include condensation, substitution, and ring-closure reactions .

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their interaction with biological targets. The length of the alkylene spacer in these compounds has been shown to significantly affect their affinity for serotonin receptors, with ethylene and propylene bridges conferring higher potency compared to methylene analogues . This suggests that the molecular structure of 1-(Azetidin-3-yl)-4-methylpiperazine would also be critical in determining its biological activity and receptor affinity.

Chemical Reactions Analysis

Arylpiperazine derivatives undergo various chemical reactions, including side-chain cleavage, which is a common metabolic pathway for these compounds. The cleavage results in the formation of 1-arylpiperazines, which can be quantitatively analyzed using gas chromatography-mass spectrometry . The reactivity of these compounds can also be influenced by the presence of substituents on the aryl ring, as seen in the synthesis of azetidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group at the 3-position of the 4-arylpiperazine fragment has been associated with antiseizure properties in certain derivatives . Additionally, the antimicrobial activities of azetidinone analogues suggest that these compounds can interact effectively with bacterial strains, which is indicative of their chemical properties .

科学研究应用

组胺 H4 受体配体

一项研究探索了一系列 2-氨基嘧啶作为组胺 H4 受体 (H4R) 的配体,从而合成了有效的化合物。优化过程涉及系统修改,导致化合物在动物模型中表现出显着的体外效力和体内活性,作为抗炎剂,支持了 H4R 拮抗剂在疼痛管理中的潜在用途 (Altenbach 等人,2008 年).

抗菌剂

3-氯-4-(取代苯基)-1-{[2-氧代-2-(5-苯基-1H-四唑-1-基)乙基]氨基}氮杂环丁-2-酮衍生物由席夫碱合成,并表现出显着的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Mohite & Bhaskar,2011 年).

氮杂环丁和氮杂环丁-2-酮

氮杂环丁和氮杂环丁-2-酮具有热稳定性,已用于合成各种化合物。它们与亲电试剂和亲核试剂反应,为合成各种环状产物提供了一条途径,并作为 β-氨基酸、酰胺和其他杂环化合物的先驱。已经报道了在不对称合成、微波应用和聚合物载体中的应用。它们在各种治疗领域显示出潜力,包括作为胆固醇吸收抑制剂和酶抑制剂 (Singh、D’hooghe & Kimpe,2008 年).

抗利什曼病剂

合成了一系列 N-(1-甲基-1H-吲哚-3-基)亚甲基胺和氮杂环丁-2-酮,并评估了它们对利什曼原虫的抗利什曼病活性。亚甲基胺向氮杂环丁-2-酮的转化导致抗寄生虫活性显着提高,展示了这些化合物作为抗利什曼病剂的潜力 (Singh 等人,2012 年).

抗原生动物活性

制备了在桥头原子处具有 N-甲基哌嗪基团的双环二胺,并测试了它们的抗原生动物活性。一些化合物对恶性疟原虫和罗得西亚锥虫表现出有希望的活性,表明它们作为抗原生动物剂的潜力 (Faist 等人,2013 年).

抗结核剂

合成了一系列由 1, 2, 4-三唑组成的新型氮杂环酮衍生物,并评估了它们的抗结核活性。设计和开发涉及计算机辅助设计和分子对接实验,导致化合物对结核分枝杆菌 H37RV 菌株表现出良好的抗结核活性 (Thomas、George & Harindran,2014 年).

属性

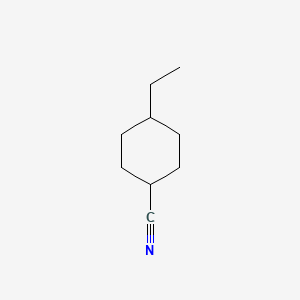

IUPAC Name |

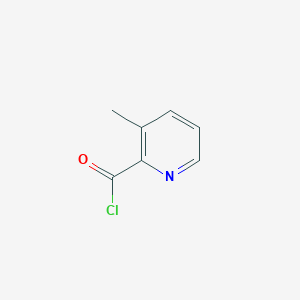

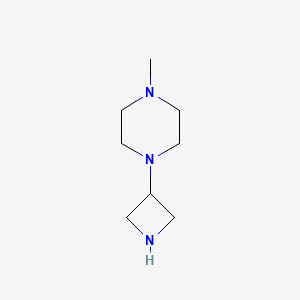

1-(azetidin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-10-2-4-11(5-3-10)8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKUPAOANVPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609300 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-4-methylpiperazine | |

CAS RN |

302355-82-4 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。